![molecular formula C26H26N6O3 B2819224 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896299-43-7](/img/no-structure.png)
2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C26H26N6O3 and its molecular weight is 470.533. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Hole-Blocking Material in Polymer Light-Emitting Diodes (PBD)
- Application : PBD can be used as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs). Its presence enhances device efficiency .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the attachment of the butylphenyl and acetamide groups.", "Starting Materials": [ "4-nitrophenylhydrazine", "ethyl acetoacetate", "phenylglyoxal", "butyl bromide", "methylamine", "sodium hydride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one by reacting 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and acetic acid.", "Reduction of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one with sodium hydride and methylamine to form 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-amine.", "Reaction of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-amine with phenylglyoxal in the presence of sodium acetate and acetic acid to form 8-phenyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H).", "Reaction of 8-phenyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) with butyl bromide in the presence of sodium hydroxide to form 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H).", "Reaction of 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) with acetic anhydride in the presence of sodium acetate to form 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) acetate.", "Reaction of 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) acetate with sodium bicarbonate in ethanol to form 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide." ] } | |
Número CAS |
896299-43-7 |
Fórmula molecular |
C26H26N6O3 |
Peso molecular |
470.533 |
Nombre IUPAC |
2-[6-(4-butylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
InChI |
InChI=1S/C26H26N6O3/c1-3-4-8-17-11-13-19(14-12-17)32-20(18-9-6-5-7-10-18)15-30-22-23(28-25(30)32)29(2)26(35)31(24(22)34)16-21(27)33/h5-7,9-15H,3-4,8,16H2,1-2H3,(H2,27,33) |
Clave InChI |
JQPGCRWAPRIZHG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



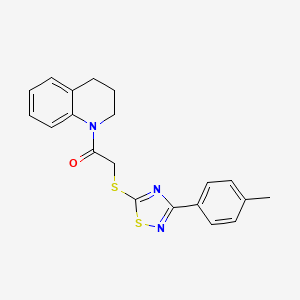
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)
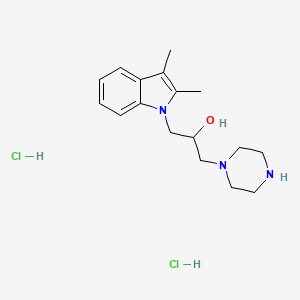
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)
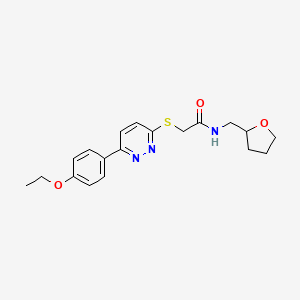

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)


![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
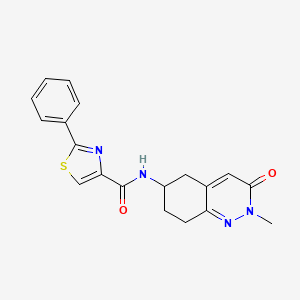
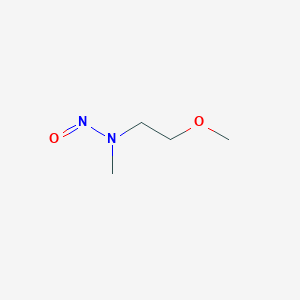
![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)
![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)